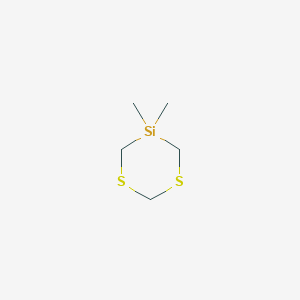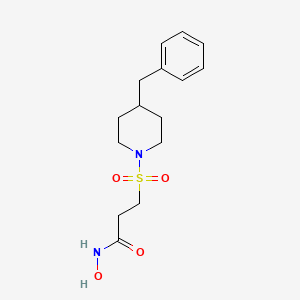
5,5-Dimethyl-1,3,5-dithiasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-1,3,5-dithiasilinane is an organosulfur compound characterized by a unique structure that includes two sulfur atoms and a silicon atom within a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,5-dithiasilinane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent. One common method includes the use of sodium sulfide in an organic solvent under controlled temperature conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{(CH}_3\text{)}_2\text{SiS}_2\text{Na}_2 ]
Industrial Production Methods
For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the target compound.
化学反应分析
Types of Reactions
5,5-Dimethyl-1,3,5-dithiasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted silanes
科学研究应用
5,5-Dimethyl-1,3,5-dithiasilinane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5,5-Dimethyl-1,3,5-dithiasilinane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the silicon atom can participate in the formation of stable siloxane bonds, contributing to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1,3-dithiane: Similar structure but lacks the silicon atom.
5,5-Dimethyl-1,3-dioxane: Contains oxygen atoms instead of sulfur.
5,5-Dimethyl-1,3-oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
5,5-Dimethyl-1,3,5-dithiasilinane is unique due to the presence of both sulfur and silicon atoms within the same ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science.
属性
CAS 编号 |
918904-86-6 |
|---|---|
分子式 |
C5H12S2Si |
分子量 |
164.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-1,3,5-dithiasilinane |
InChI |
InChI=1S/C5H12S2Si/c1-8(2)4-6-3-7-5-8/h3-5H2,1-2H3 |
InChI 键 |
FEPGDGWFOIKRRA-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CSCSC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)

![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)

![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
